molecular formula C9H13Cl2N B2618896 [(1S)-1-(2-Chlorophenyl)ethyl](methyl)amine hydrochloride CAS No. 2171225-73-1

[(1S)-1-(2-Chlorophenyl)ethyl](methyl)amine hydrochloride

Cat. No.: B2618896
CAS No.: 2171225-73-1
M. Wt: 206.11
InChI Key: BNEOSYMAHAISMO-FJXQXJEOSA-N
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Description

(1S)-1-(2-Chlorophenyl)ethylamine hydrochloride is a chemical compound with the molecular formula C9H14Cl2N It is a hydrochloride salt of (1S)-1-(2-Chlorophenyl)ethylamine, which is an organic compound containing a chlorophenyl group attached to an ethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(2-Chlorophenyl)ethylamine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of (1S)-1-(2-Chlorophenyl)ethanol.

    Conversion to Amine: The (1S)-1-(2-Chlorophenyl)ethanol is then converted to (1S)-1-(2-Chlorophenyl)ethylamine through a reductive amination process. This involves the reaction of the alcohol with methylamine in the presence of a reducing agent such as sodium cyanoborohydride.

    Formation of Hydrochloride Salt: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of (1S)-1-(2-Chlorophenyl)ethylamine hydrochloride may involve similar steps but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(2-Chlorophenyl)ethylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form the corresponding amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

(1S)-1-(2-Chlorophenyl)ethylamine hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: It is used in studies involving receptor binding and enzyme inhibition.

    Industrial Applications: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (1S)-1-(2-Chlorophenyl)ethylamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (1S)-1-(2-Bromophenyl)ethylamine hydrochloride
  • (1S)-1-(2-Fluorophenyl)ethylamine hydrochloride
  • (1S)-1-(2-Iodophenyl)ethylamine hydrochloride

Uniqueness

(1S)-1-(2-Chlorophenyl)ethylamine hydrochloride is unique due to the presence of the chlorophenyl group, which imparts specific chemical and biological properties. The chlorine atom can influence the compound’s reactivity and binding affinity, making it distinct from its bromine, fluorine, and iodine analogs.

Properties

IUPAC Name

(1S)-1-(2-chlorophenyl)-N-methylethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN.ClH/c1-7(11-2)8-5-3-4-6-9(8)10;/h3-7,11H,1-2H3;1H/t7-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNEOSYMAHAISMO-FJXQXJEOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1Cl)NC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1Cl)NC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2171225-73-1
Record name [(1S)-1-(2-chlorophenyl)ethyl](methyl)amine hydrochloride
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